molecular formula C8H5F2NO2 B13258177 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13258177
M. Wt: 185.13 g/mol
InChI Key: ALPFMOVKCKJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Chemistry: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic photovoltaic devices and electronic components .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate enzymatic activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

  • 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indol-2-one
  • 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene

Comparison: Compared to similar compounds, 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has unique properties due to the presence of the hydroxyl group. This functional group enhances its reactivity and potential for further chemical modifications. Additionally, the fluorine atoms contribute to its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

5,6-difluoro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13)

InChI Key

ALPFMOVKCKJATL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)NC2=CC(=C1F)F)O

Origin of Product

United States

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